

N-Nitrosodiethanolamine-d8: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N*-Nitrosodiethanolamine-d8

Cat. No.: B563865

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CAS Number: 1173019-53-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with **N-Nitrosodiethanolamine-d8** (NDELA-d8). This deuterated analog of N-Nitrosodiethanolamine (NDELA) is primarily utilized as an internal standard in analytical methodologies for the detection and quantification of NDELA, a carcinogenic contaminant of concern in various consumer products.

Core Physicochemical and Analytical Data

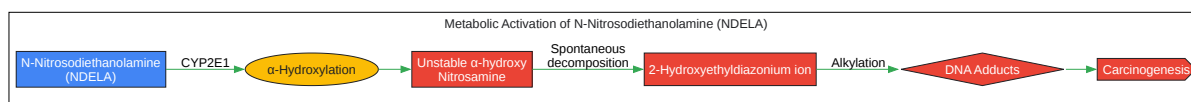
N-Nitrosodiethanolamine-d8 is a stable, isotopically labeled compound that is essential for accurate quantification in complex matrices. Its physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	1173019-53-8	[1]
Molecular Formula	C ₄ H ₂ D ₈ N ₂ O ₃	[1]
Molecular Weight	142.18 g/mol	[1]
Synonyms	NDELA-d8, Diethanolnitrosamine-d8, N,N-Diethanolnitrosamine-d8	[1]
Appearance	Solid powder	[2]
Purity	Typically ≥98%	[2]
Solubility	Soluble in Methanol and DMSO (slightly)	[3]
Storage	Store at 2-8°C	[1]
Unlabeled CAS Number	1116-54-7 (for N-Nitrosodiethanolamine)	[1]

Toxicological Profile and Metabolic Activation of N-Nitrosodiethanolamine (NDELA)

N-Nitrosodiethanolamine is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Its carcinogenicity is dependent on metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2E1. This bioactivation is a critical area of study in toxicology and drug development.

The metabolic activation of NDELA proceeds through α-hydroxylation, which is considered a key step in its conversion to a genotoxic agent. This process leads to the formation of unstable intermediates that can ultimately alkylate DNA, leading to mutations and potentially initiating carcinogenesis.[4][5]



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Metabolic activation pathway of NDELA.

Experimental Protocols: Quantification of NDELA using NDELA-d8

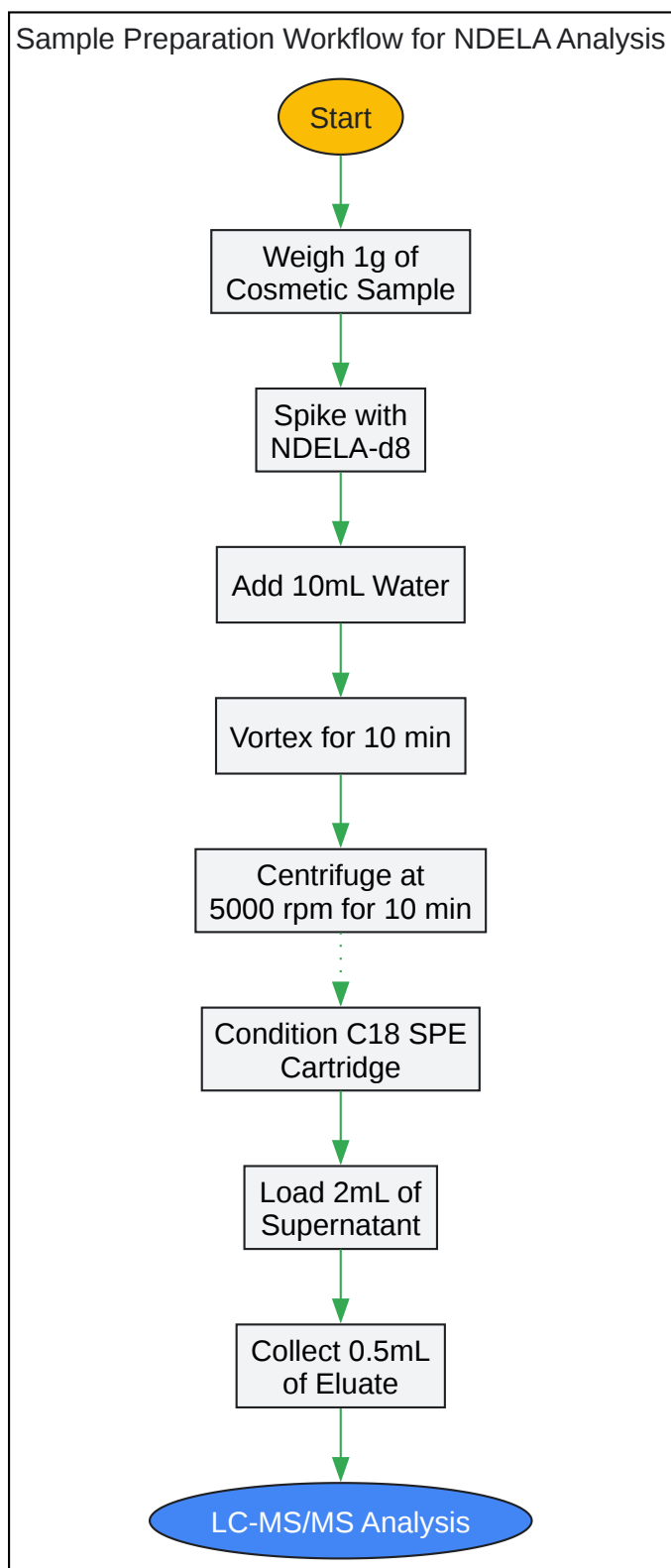
N-Nitrosodiethanolamine-d8 is the internal standard of choice for the analysis of NDELA in complex matrices such as cosmetics, a common source of NDELA contamination.[6][7] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Sample Preparation for Cosmetic Matrices

A generalized sample preparation workflow for the analysis of NDELA in cosmetics involves solid-phase extraction (SPE) to remove interfering substances.

- **Sample Weighing and Spiking:** Accurately weigh approximately 1 gram of the cosmetic sample into a centrifuge tube. Spike the sample with a known amount of **N-Nitrosodiethanolamine-d8** solution (e.g., 100 μ L of 1 ppm).
- **Dilution and Extraction:** Add 10 mL of deionized water and vortex for 10 minutes. Centrifuge the sample at 5,000 rpm for 10 minutes to separate the aqueous phase.
- **Solid-Phase Extraction (SPE):**
 - Condition a C18 SPE cartridge with methanol followed by deionized water.
 - Load 2 mL of the supernatant from the centrifuged sample onto the SPE cartridge.

- Discard the first milliliter of eluate.
- Collect the subsequent 0.5 mL for LC-MS/MS analysis.



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Workflow for sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis is typically performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Parameter	Typical Value
LC Column	C18 reverse-phase column
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile or Methanol with 0.1% formic acid
Gradient	A gradient elution is typically used to separate NDELA from matrix components.
Flow Rate	0.2 - 0.5 mL/min
Injection Volume	5 - 20 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Mass Spectrometer	Triple Quadrupole
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	NDELA:m/z 135.1 \rightarrow 74.1 (quantifier), m/z 135.1 \rightarrow 104.0 (qualifier)
NDELA-d8:m/z 143.1 \rightarrow 111.0	

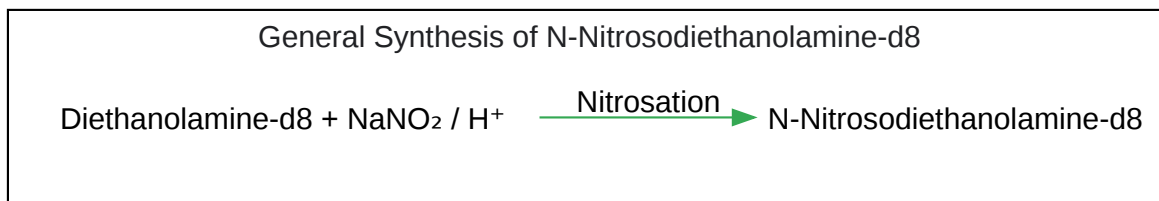
Safety and Handling

N-Nitrosodiethanolamine-d8 should be handled with caution, as its non-deuterated counterpart is a suspected carcinogen. Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.
- Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place, away from light.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of N-Nitrosodiethanolamine-d8

While detailed, step-by-step synthesis protocols for **N-Nitrosodiethanolamine-d8** are not readily available in the public domain and are likely considered proprietary by commercial suppliers, the general synthesis of nitrosamines involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid). For the synthesis of NDELA-d8, the starting material would be deuterated diethanolamine.



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General synthesis scheme for NDELA-d8.

Conclusion

N-Nitrosodiethanolamine-d8 is an indispensable tool for the accurate and reliable quantification of the carcinogenic contaminant NDELA in various matrices, particularly in the cosmetic and consumer product industries. Understanding its properties, the toxicological significance of its non-deuterated analog, and the analytical methodologies for its use are crucial for researchers and professionals in the fields of analytical chemistry, toxicology, and

drug development. This guide provides a foundational understanding of these key aspects to support ongoing research and ensure product safety.

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